

Spectroscopic Profile of Ethyl 2,2-difluoropent-4-enoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,2-difluoropent-4-enoate*

Cat. No.: B177091

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2,2-difluoropent-4-enoate**, a fluorinated organic compound of interest in pharmaceutical and agrochemical research. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Ethyl 2,2-difluoropent-4-enoate**.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.88 - 5.78	m	=CH	
5.45 - 5.38	m	=CH ₂	
4.29	q	7.1	OCH ₂
2.88	dt	21.4, 6.8	CH ₂ CF ₂
1.32	t	7.1	CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
164.2	t	35.0	$\text{C}=\text{O}$
129.4	t	5.0	$=\text{CH}$
121.2	$=\text{CH}_2$		
115.4	t	248.8	CF_2
62.9	OCH_2		
38.9	t	23.8	CH_2CF_2
13.9	CH_3		

Table 3: ^{19}F NMR Spectroscopic Data (471 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-98.34	t	21.4

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
2988	C-H stretch
1765	$\text{C}=\text{O}$ stretch
1645	$\text{C}=\text{C}$ stretch
1235	C-O stretch
1115	C-F stretch

Table 5: Mass Spectrometry (MS) Data

m/z	Assignment
164.0649	$[\text{M}]^+$ (Calculated for $\text{C}_7\text{H}_{10}\text{F}_2\text{O}_2$: 164.0649)

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H , ^{13}C , and ^{19}F NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts for ^1H and ^{13}C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. ^{19}F NMR chemical shifts are reported in ppm relative to an external standard.

Infrared (IR) Spectroscopy

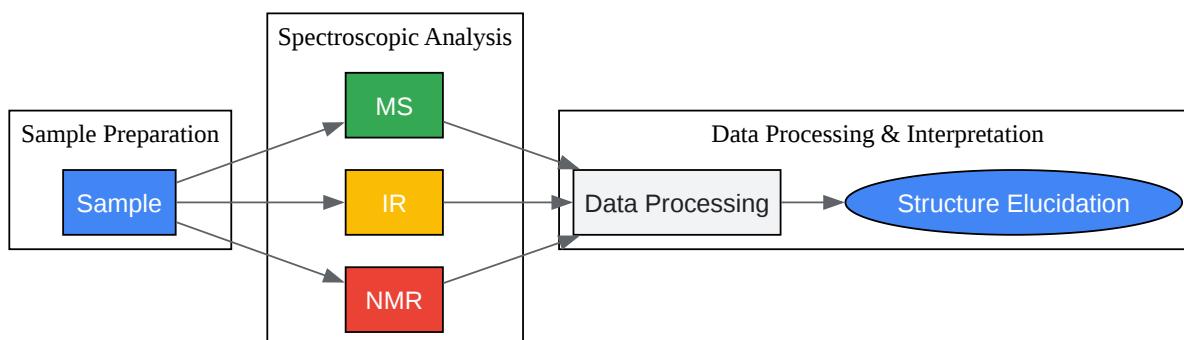
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound was placed on a salt plate for analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source. The sample was introduced into the mass spectrometer to determine the accurate mass of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2,2-difluoropent-4-enoate**.



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Caption: General workflow of spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com